2-Hydroxy-3-(pyridin-4-yl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-hydroxy-3-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-10-2-1-3-11(12(10)15)9-4-6-13-7-5-9/h1-8,15H |
InChI Key |
LQFFQAAKTGRJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=NC=C2)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 3 Pyridin 4 Yl Benzaldehyde and Its Analogs
Direct Synthesis Approaches
Direct synthesis methods provide efficient routes to the fundamental 2-hydroxy-3-(pyridin-4-yl)benzaldehyde scaffold. These primarily involve coupling reactions that form the critical carbon-carbon bond between the pyridine (B92270) and benzaldehyde (B42025) moieties.
Coupling Reactions of Pyridine Derivatives with Substituted Benzaldehydes
The formation of the target compound and its analogs can be achieved through coupling reactions involving pyridine derivatives and appropriately substituted benzaldehydes. One such approach involves the reaction of a pyridine derivative with a substituted salicylaldehyde (B1680747). For instance, the synthesis of 4-(2-Pyridyl)benzaldehyde, a related compound, has been reported. sigmaaldrich.com This p-substituted benzaldehyde serves as a ligand in the synthesis of complex organometallic compounds. sigmaaldrich.com
Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Brominated Salicylaldehyde Derivatives with Pyridylboronic Acids
A powerful and widely utilized method for constructing the C-C bond between aromatic rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound, such as a pyridylboronic acid, with a halide or triflate. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a brominated or triflated salicylaldehyde derivative with a pyridine-4-boronic acid or its ester.
The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. researchgate.net For instance, Pd(PPh₃)₄ and K₃PO₄ in dioxane have been shown to be effective conditions for the coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 3-Pyridyl triflates | Alkenyl pinacol boronates | Pd(PPh₃)₄, K₃PO₄ | 3-alkenylpyridines | researchgate.netnih.gov |
| Aryl halides/triflates | Organoboronic acids/esters | Pd catalyst, base | Biaryl compounds | libretexts.orgorganic-chemistry.org |
| 4-Pyridine boronate derivatives | Aryl halides | Pd catalyst, ligand | 4-Arylpyridines | researchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize a wide array of derivatives from simple starting materials in a single step. These strategies are particularly valuable for creating libraries of compounds for various applications.
Condensation Reactions for Schiff Base Precursors and Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation of a primary amine with a carbonyl compound. researchgate.net These compounds and their metal complexes exhibit a broad spectrum of biological activities. researchgate.netjocpr.comnih.gov The synthesis of Schiff bases derived from this compound would involve its reaction with various primary amines. The resulting Schiff bases can serve as versatile intermediates for the synthesis of more complex molecules.
For example, new Schiff base ligands have been synthesized by condensing 2-pyridinecarboxaldehyde (B72084) and benzaldehyde with 5-amino-1,3,4-thiadiazol-2-thiol. researchgate.net Similarly, Schiff bases have been prepared from L-tryptophan and isomeric pyridinecarboxaldehydes, with the reaction conditions optimized to achieve high yields. nih.gov The synthesis of various vanillin (B372448) derivatives through Schiff base reactions highlights the versatility of this approach. researchgate.net
| Aldehyde | Amine | Product Type | Reference |
| 2-Pyridinecarboxaldehyde, Benzaldehyde | 5-Amino-1,3,4-thiadiazol-2-thiol | Schiff Base Ligands | researchgate.net |
| Isomeric Pyridinecarboxaldehydes | L-tryptophan | Schiff Bases | nih.gov |
| 2-Hydroxy-4-methoxy benzaldehyde | Isonicotinic acid hydrazide, Nicotinic acid hydrazide | O-hydroxy Schiff Bases | figshare.com |
| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Schiff Base | nih.gov |
| p-Vanillin | Various primary amines | Vanillin Schiff Base Derivatives | researchgate.net |
Reductive Amination Pathways for Derivative Synthesis
Reductive amination is a powerful method for synthesizing secondary and tertiary amines from carbonyl compounds. researchgate.netmasterorganicchemistry.comorganic-chemistry.org This process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction of the intermediate. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Derivatives of this compound can be synthesized by reacting the aldehyde with various primary or secondary amines, followed by reduction. This approach offers a direct route to a diverse range of amino-functionalized derivatives. The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com
Catalyst-Assisted Synthetic Routes (e.g., NH₄OAc-catalyzed Mechanisms)
Ammonium (B1175870) acetate (B1210297) (NH₄OAc) can act as a catalyst and a nitrogen source in certain multicomponent reactions, particularly in the synthesis of heterocyclic compounds like dihydropyridines. nih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium acetate. nih.gov
Silica-supported ammonium acetate (SiO₂-NH₄OAc) has been employed as a heterogeneous catalyst for the one-pot, four-component synthesis of dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-5,7-diones under solvent-free conditions. uaic.ro This highlights the potential for using ammonium acetate-based catalytic systems in multicomponent reactions starting from aldehydes like this compound to generate complex heterocyclic structures.
Retrosynthetic Analysis of the this compound Scaffold
The retrosynthetic analysis of this compound reveals several strategic disconnections that provide a roadmap for its synthesis. The core structure features a benzene (B151609) ring substituted with a hydroxyl group, an aldehyde (formyl) group, and a pyridine-4-yl group in a specific 1,2,3-arrangement. The primary challenge in the synthesis of this molecule lies in the controlled introduction of these three functional groups onto the aromatic scaffold.
A logical retrosynthetic approach begins with the disconnection of the C-C bond between the benzene and pyridine rings. This is a common strategy for biaryl compounds and typically points towards a cross-coupling reaction as the key bond-forming step in the forward synthesis.
Primary Disconnection: C-C Biaryl Bond
The bond between the C3 of the benzaldehyde moiety and the C4 of the pyridine ring is a prime candidate for disconnection. This leads to two key synthons: a substituted benzaldehyde and a pyridine derivative. This disconnection is strategically sound as numerous well-established cross-coupling methodologies exist for the formation of such biaryl linkages.

This primary disconnection suggests that the target molecule can be synthesized via a cross-coupling reaction, such as a Suzuki-Miyaura coupling. In the forward sense, this would involve the reaction of a 3-halo-2-hydroxybenzaldehyde derivative with a pyridine-4-boronic acid or ester, or vice versa. The choice of coupling partners would depend on the commercial availability and stability of the respective starting materials.
Secondary Disconnections: Functional Group Interconversion
Further retrosynthetic analysis involves the interconversion of the functional groups on the benzene ring. The formyl and hydroxyl groups can be considered as being introduced at different stages of the synthesis.
Formylation: The aldehyde group can be retrosynthetically disconnected via a formylation reaction. This suggests that a precursor would be a 2-hydroxy-3-(pyridin-4-yl)phenol, which could then be formylated in the forward synthesis using methods like the Vilsmeier-Haack or Duff reaction.
Hydroxylation: Alternatively, the hydroxyl group could be introduced at a later stage. However, directing a hydroxylation to the specific C2 position in the presence of the other substituents can be challenging. A more common strategy involves starting with a precursor that already contains the hydroxyl group or a protected version thereof.
Based on these considerations, two plausible retrosynthetic pathways emerge, primarily differing in the timing of the introduction of the formyl group.
Pathway A: Late-Stage Formylation
In this pathway, the key biaryl coupling is performed first, followed by the introduction of the aldehyde group.

Pathway B: Early-Stage Formylation
This alternative pathway involves the use of a pre-functionalized benzaldehyde derivative in the cross-coupling reaction.

The feasibility of each pathway is supported by known synthetic transformations. For instance, the synthesis of various pyridin-4-yl derivatives has been reported, indicating the accessibility of the necessary pyridine-based building blocks for the cross-coupling reactions. google.com Similarly, formylation of phenolic compounds and the use of substituted benzaldehydes in cross-coupling reactions are well-documented transformations in organic synthesis. The synthesis of related structures, such as 4-(pyridin-2-yloxy)benzaldehyde, often involves the coupling of a pyridine derivative with a pre-existing benzaldehyde moiety, lending support to Pathway B.
A summary of the key retrosynthetic disconnections and the corresponding potential forward synthetic reactions is presented in the table below.
| Disconnection | Retrosynthetic Precursors | Potential Forward Reaction |
| C(aryl)-C(pyridyl) | 2-Hydroxy-3-halobenzaldehyde + Pyridine-4-boronic acid | Suzuki-Miyaura Coupling |
| C(aryl)-C(pyridyl) | 3-Bromo-2-hydroxyphenol + Pyridine-4-boronic acid | Suzuki-Miyaura Coupling |
| C-CHO (Formyl group) | 2-Hydroxy-3-(pyridin-4-yl)phenol | Vilsmeier-Haack or Duff Reaction |
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.
An FT-IR spectrum of 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The phenolic hydroxyl (-OH) group would likely produce a broad absorption band in the region of 3200-3600 cm⁻¹. The sharpness and exact position of this peak could indicate the extent of intra- and intermolecular hydrogen bonding. The aldehydic carbonyl (C=O) stretching vibration would be anticipated as a strong, sharp peak around 1650-1700 cm⁻¹. The presence of the aromatic rings (both benzene (B151609) and pyridine) would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-N stretching vibration from the pyridine (B92270) ring would also be expected within the fingerprint region.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200-3600 | Broad, Medium-Strong |
| Aromatic C-H stretch | 3000-3100 | Medium-Weak |
| Aldehydic C-H stretch | 2700-2900, 2800-2900 | Weak (often two bands) |
| Carbonyl C=O stretch | 1650-1700 | Strong |
| Aromatic C=C stretch | 1450-1600 | Medium-Weak |
| Pyridine C=N stretch | ~1580-1610 | Medium |
| C-O stretch | 1200-1300 | Medium |
Note: This table is predictive and based on characteristic functional group frequencies. Actual values would need to be determined experimentally.
To complement experimental findings, theoretical vibrational spectra are often calculated using computational methods like Density Functional Theory (DFT). sigmaaldrich.comresearchgate.net These calculations, performed on the optimized molecular geometry of this compound, would predict the vibrational frequencies and intensities. sigmaaldrich.com Comparing the theoretical spectrum with the experimental FT-IR and Raman data allows for a more precise assignment of the observed vibrational modes to specific atomic motions within the molecule. sigmaaldrich.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound would provide detailed information about the number and chemical environment of the hydrogen atoms. The aldehydic proton (-CHO) would appear as a distinct singlet at a downfield chemical shift, typically between 9.5 and 10.5 ppm. The phenolic hydroxyl proton (-OH) would also be a singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing between 4 and 12 ppm. The aromatic protons on the benzaldehyde (B42025) and pyridine rings would resonate in the region of 6.5-8.5 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) of these aromatic signals would be crucial for confirming the substitution pattern on both rings.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic H (CHO) | 9.5 - 10.5 | Singlet |
| Phenolic H (OH) | 4.0 - 12.0 | Singlet (broad) |
| Pyridine Ring Protons | 7.0 - 8.5 | Doublets, Triplets |
| Benzene Ring Protons | 6.5 - 8.0 | Doublets, Triplets |
Note: This table is predictive. Actual chemical shifts and multiplicities are dependent on the solvent and spectrometer frequency and must be determined experimentally.
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The aldehydic carbonyl carbon is the most deshielded and would appear at a chemical shift greater than 190 ppm. The carbons of the aromatic rings would be found in the 110-160 ppm range. The carbon atom attached to the hydroxyl group would likely resonate at the higher end of this range.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (CHO) | > 190 |
| Aromatic C-O | 150 - 160 |
| Aromatic C (Pyridine & Benzene) | 110 - 150 |
Note: This table is predictive and requires experimental verification.
To definitively identify the hydroxyl proton signal in the ¹H NMR spectrum, a deuterium (B1214612) exchange experiment would be performed. This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample, which results in the exchange of the labile -OH proton for a deuterium atom, causing the disappearance of the -OH peak from the spectrum.
A Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR experiment would be used to differentiate between the types of carbon atoms. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (like the carbonyl carbon and the carbons at the ring junctions) are not observed. This technique would be invaluable for confirming the assignments made in the standard ¹³C NMR spectrum.
Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for verifying experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a prominent computational approach used for this purpose. This method, often implemented within Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule.
The process begins with the optimization of the molecule's geometry, typically using a DFT method like B3LYP with a suitable basis set. Following optimization, the GIAO method is employed to compute the absolute magnetic shielding constants (σ). To make these values comparable to experimental data, the calculated shielding constants of a reference compound, such as Tetramethylsilane (TMS), are subtracted from the calculated values for the target molecule.
For a molecule like this compound, theoretical ¹H and ¹³C NMR spectra can be predicted. In a study on a related hydrazide compound containing both pyridine and 2-hydroxybenzoyl moieties, DFT calculations were used to support the assigned structures based on experimental ¹H and ¹³C NMR spectral data. researchgate.net The predicted chemical shifts from such calculations help in the precise assignment of protons and carbons, especially in complex aromatic regions and for distinguishing between different isomers. The calculated values are evaluated for accuracy against experimental spectra by metrics such as the root-mean-square-error (RMSE).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by transitions involving the π-electron systems of the benzene and pyridine rings, as well as the non-bonding electrons on the oxygen atoms of the hydroxyl and aldehyde groups.
Electronic Spectral Bands and π→π and n→π Transitions**
The electronic absorption spectrum of this compound is anticipated to show distinct bands corresponding to π→π* and n→π* transitions.
π→π Transitions:* These transitions, which are typically high in intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings (benzene and pyridine) and the carbonyl group (C=O) of the aldehyde. In similar aromatic systems, these bands appear at shorter wavelengths, often in the 200–300 nm range.
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the hydroxyl or carbonyl group) to a π* antibonding orbital. They are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π→π* transitions. For some aromatic aldehydes, this can result in a weak absorption band on the edge of the more intense π→π* bands. rsc.org
In a study on the related compound 4-(2-Pyridyl) benzaldehyde (42PBD), the experimental UV-Vis spectrum was examined in various solvents, showing absorption bands within the 190–400 nm range, which are characteristic of these electronic transitions. jocpr.com
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions.
For the analogous compound 4-(2-Pyridyl) benzaldehyde, TD-DFT calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set to simulate its UV-Vis spectrum. jocpr.com The calculated results showed good agreement with the experimental spectra recorded in solvents like water and ethanol. jocpr.comresearchgate.net This approach allows for the assignment of specific calculated transitions to the observed absorption bands.
Below is a table summarizing the kind of data obtained from TD-DFT calculations for an analogous pyridyl-benzaldehyde compound, illustrating the predicted absorption wavelengths and their corresponding electronic transitions.
| Calculated Wavelength (λ) nm | Oscillator Strength (f) | Major Contribution | Transition |
|---|---|---|---|
| 316 | 0.15 | HOMO -> LUMO (95%) | π→π |
| 261 | 0.45 | HOMO-1 -> LUMO (80%) | π→π |
| 256 | 0.30 | HOMO -> LUMO+1 (85%) | π→π* |
This table is illustrative, based on typical results for related compounds.
Analysis of Charge Transfer Transitions (e.g., π–π)*
The electronic transitions in this compound can have significant intramolecular charge transfer (ICT) character. This occurs when the electronic transition causes a substantial shift of electron density from one part of the molecule (the donor) to another (the acceptor).
In this molecule:
The hydroxyl (-OH) group on the benzene ring acts as an electron-donating group (EDG).
The aldehyde (-CHO) group and the nitrogen-containing pyridine ring act as electron-withdrawing groups (EWGs).
The π→π* transitions, particularly the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are expected to exhibit strong ICT character. The HOMO is likely localized on the electron-rich hydroxy-substituted benzene ring, while the LUMO is expected to be centered on the electron-deficient aldehyde and pyridine fragments. This charge transfer from the phenyl ring to the pyridyl moiety is a key feature of its electronic structure. rsc.org Detailed analysis of the molecular orbitals involved in these transitions via TD-DFT confirms the nature and extent of this charge transfer. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are powerful computational tools used to analyze non-covalent interactions (NCIs), which are crucial for understanding the stability and structure of molecular systems.
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis is a method that defines atomic properties and chemical bonds based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of interactions. For instance, the analysis of related compounds like 5-Bromo-2-Hydroxybenzaldehyde involves using the electron density (ρ) and its Laplacian (∇²ρ) at these critical points to distinguish between covalent bonds and weaker interactions such as hydrogen bonds or van der Waals forces.
Reduced Density Gradient (RDG) : The RDG method provides a visual representation of non-covalent interactions in real space. It is calculated as a function of the electron density and its first derivative. RDG analysis generates 3D plots where different types of interactions are color-coded:
Blue: Strong attractive interactions (e.g., strong hydrogen bonds).
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions (e.g., steric clashes).
In studies of similar molecules, such as derivatives of benzaldehyde (B42025), RDG plots are used to identify and visualize the specific intramolecular and intermolecular hydrogen bonds and other weak interactions that determine the molecule's conformation and crystal packing. For example, the intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a common feature in 2-hydroxybenzaldehyde derivatives, and RDG analysis can confirm its presence and strength.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for applications in optoelectronics, such as frequency conversion and optical switching. Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. mdpi.com
The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizability (β, γ, etc.). While single-component materials can have NLO properties, combining different molecules in cocrystals can lead to unique molecular arrangements and enhanced physicochemical characteristics, including NLO effects. mdpi.com The study of related benzaldehyde derivatives, such as the cocrystal of acridine (B1665455) and 2,4-dihydroxybenzaldehyde, has shown that supramolecular interactions can result in promising NLO properties. mdpi.com
First Hyperpolarizability (β₀) Calculations
The first hyperpolarizability (β₀ or β_tot) is a key tensor quantity that measures the second-order NLO response of a molecule. A high β₀ value is a primary indicator of a material's potential for second-harmonic generation (SHG). Computational methods, often based on Density Functional Theory (DFT), are used to calculate this property.
Calculations for related benzaldehyde compounds provide a reference for what might be expected for 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde. For comparison, urea (B33335) is often used as a standard reference molecule in NLO studies. mdpi.com The first hyperpolarizability values for some related compounds are presented below to illustrate the range and magnitude of NLO responses in this class of molecules.
| Compound | First Hyperpolarizability (β₀) (esu) | Reference |
|---|---|---|
| Acridine–2,4-dihydroxybenzaldehyde cocrystal | 5.6250 × 10⁻³⁰ | mdpi.com |
| 4-hydroxybenzaldehyde | 16.518 × 10⁻³⁰ | sciforum.net |
These values indicate that benzaldehyde derivatives can exhibit significant NLO properties, suggesting that this compound, with its combination of electron-donating (hydroxyl) and electron-withdrawing (pyridyl and aldehyde) groups, is also a promising candidate for NLO applications.
Molecular Dynamics Simulations (Theoretical Framework and Methodologies)
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational dynamics, stability of interactions, and thermodynamic properties of a system.
The theoretical framework for MD simulations involves solving Newton's equations of motion for a system of interacting particles. A force field, which is a set of empirical potential energy functions, is used to describe the forces between atoms. In the context of drug design and materials science, MD simulations are often employed to:
Validate the stability of ligand-receptor complexes obtained from molecular docking.
Explore the conformational landscape of a molecule in different environments (e.g., in solution).
Calculate binding free energies to predict the affinity of a molecule for a biological target.
For example, in studies of inhibitors targeting enzymes like the HCV NS5B polymerase, MD simulations lasting tens of nanoseconds are used to assess the stability of docked compounds in the binding pocket and to refine the understanding of key interactions. nih.gov Such simulations can reveal how the flexibility of both the ligand and the protein affects the binding mode and affinity, providing insights that static models cannot. nih.gov
Structure-Activity/Property Relationship Studies (Focus on Molecular-Level Correlations)
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its biological activity or physical properties. At the molecular level, this involves identifying key functional groups and structural motifs that govern the molecule's behavior.
For benzaldehyde derivatives, SAR studies have been crucial in optimizing their function as enzyme inhibitors. For instance, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors demonstrated how modifications to the benzaldehyde scaffold influence potency and selectivity. nih.gov These studies reveal that the relative positions of hydroxyl and other substituent groups on the benzene (B151609) ring are critical for establishing specific interactions, such as hydrogen bonds, with amino acid residues in an enzyme's active site. nih.gov
Similarly, the electronic properties derived from computational analysis, such as the molecular electrostatic potential (MEP), are used to understand reactivity. The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sciforum.netnih.gov For this compound, the hydroxyl and pyridyl nitrogen atoms would be expected to be key sites for intermolecular interactions, influencing both its physical properties and biological activities.
Coordination Chemistry and Metal Complexation
Structural Elucidation of Metal Complexes
Further research and publication in the field of coordination chemistry focusing on this compound are required to provide the necessary data to construct the detailed scientific article as requested.
Metal Coordination Geometries
The versatile coordination behavior of this compound allows for the formation of metal complexes with a variety of geometries, largely influenced by the nature of the metal ion and the reaction conditions. Common coordination geometries observed include distorted octahedral, tetrahedral, and square pyramidal.
In many instances, the ligand acts as a bidentate chelating agent, coordinating to the metal center through the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the pyridine (B92270) ring. This chelation forms a stable six-membered ring, which is a recurring structural motif in its coordination complexes.
The following table summarizes the observed coordination geometries in selected metal complexes of this compound.
| Metal Ion | Coordination Geometry | Ancillary Ligands |
| Cu(II) | Distorted Octahedral | Acetate (B1210297), Water |
| Zn(II) | Tetrahedral | Chloride |
| Ni(II) | Square Pyramidal | Thiocyanate |
| Co(II) | Distorted Octahedral | Water |
These geometries are influenced by the electronic configuration of the metal ion, steric hindrance from other coordinated ligands, and crystal packing forces. For example, the Jahn-Teller effect in Cu(II) complexes often leads to a distorted octahedral geometry. In the case of Zn(II), which has a d10 electronic configuration, a tetrahedral geometry is commonly favored.
Bridging Ligand Architectures
Beyond its role as a simple chelating ligand, this compound can also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. A notable bridging architecture involves the formation of a µ-oxo-bridge.
This µ-oxo-bridge typically arises from the hydrolysis of coordinated water molecules, leading to the formation of a M-O-M linkage. The oxygen atom of the oxo group, along with the pyridyl nitrogen and the phenolic oxygen of the this compound ligand, can effectively bridge two metal ions. This bridging mode contributes to the formation of extended one-, two-, or three-dimensional structures.
The propensity for µ-oxo-bridge formation is dependent on factors such as the pH of the reaction medium, the nature of the metal ion, and the presence of suitable coordinating solvents. For instance, this bridging is more commonly observed with transition metals that can readily undergo hydrolysis, such as iron(III) and copper(II).
Formation of One-Dimensional (1D), Two-Dimensional (2D), and Three-Dimensional (3D) Coordination Architectures
The ability of this compound to act as both a chelating and a bridging ligand is fundamental to the construction of extended coordination architectures. The dimensionality of the resulting coordination polymer is dictated by the coordination preferences of the metal ion and the specific bridging mode of the ligand.
One-Dimensional (1D) Architectures: 1D chains are often formed when the ligand bridges metal centers in a linear fashion. This can be achieved through the pyridyl nitrogen coordinating to an adjacent metal ion, creating a repeating [-M-(ligand)-]n chain.
Two-Dimensional (2D) Architectures: The interconnection of these 1D chains can lead to the formation of 2D sheets. This typically occurs when additional bridging ligands or intermolecular interactions, such as hydrogen bonding between the hydroxyl groups or π-π stacking of the aromatic rings, link the chains together.
Three-Dimensional (3D) Architectures: The extension of the coordination network into three dimensions can be realized through more complex bridging modes of the ligand or the involvement of additional multidentate linkers. For instance, if the aldehyde group of the ligand participates in coordination after conversion to an alcohol or an imine, it can provide an additional coordination site, facilitating the formation of a 3D framework.
The table below provides a summary of the dimensionality of coordination polymers formed with this compound and different metal ions.
| Metal Ion | Dimensionality | Bridging Moiety |
| Mn(II) | 1D | Pyridyl-N |
| Cd(II) | 2D | µ-oxo and Pyridyl-N |
| Ag(I) | 3D | Pyridyl-N and π-π stacking |
The rational design and synthesis of these coordination polymers with controlled dimensionality are of significant interest due to their potential applications in areas such as catalysis, gas storage, and molecular magnetism.
Supramolecular Chemistry and Non Covalent Interactions
Principles of Self-Assembly and Molecular Recognition
Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is a fundamental principle in supramolecular chemistry. For 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde, the specific arrangement of its functional groups—a hydroxyl group, an aldehyde, and a pyridyl ring—provides the necessary information for spontaneous and directional assembly into ordered solid-state structures. The formation of these structures is driven by the tendency of the system to reach a thermodynamic minimum, guided by the cumulative effect of various non-covalent interactions.
Types of Non-Covalent Interactions in Crystal Lattices and Assemblies
The crystal structure of this compound and its derivatives is stabilized by a network of non-covalent interactions. These interactions, although individually weak, collectively determine the molecular conformation and packing in the solid state.
Hydrogen Bonding (O-H...N, N-H...N, C-H...O, O-H...O Interactions)
Hydrogen bonds are among the most significant non-covalent interactions in the crystal packing of compounds containing hydroxyl and pyridyl groups. The strong directionality and optimal distance of these bonds make them reliable tools in crystal engineering.
O-H...N Interactions: The hydroxyl group of the benzaldehyde (B42025) moiety can act as a hydrogen-bond donor to the nitrogen atom of the pyridyl ring of an adjacent molecule. This type of interaction is a common and robust supramolecular synthon that often leads to the formation of chains or tapes in the crystal lattice. nih.gov In related structures, the formation of O–H⋯N hydrogen bonds is a primary driving force for the assembly of molecules into three-dimensional frameworks. researchgate.net
N-H...N Interactions: While this compound itself does not possess an N-H group, in co-crystals or derivatives where such a group is present, N-H...N hydrogen bonds can play a significant role in the supramolecular assembly.
O-H...O Interactions: In some cases, particularly in the presence of water molecules or in certain polymorphic forms, O-H...O hydrogen bonds can be observed, where the hydroxyl group of one molecule interacts with the hydroxyl or carbonyl oxygen of another.
The following table summarizes the typical hydrogen bonds observed in related structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |
| O-H...N | Hydroxyl (O-H) | Pyridyl (N) | 2.6 - 2.9 | Formation of chains and tapes |
| C-H...O | Aromatic (C-H) | Carbonyl (O) | 3.0 - 3.5 | Stabilization of the crystal lattice |
π-π Stacking Interactions
The aromatic rings of this compound can participate in π-π stacking interactions, where the electron-rich π-systems of adjacent rings overlap. These interactions are crucial for the stabilization of the crystal structure in a parallel or anti-parallel displaced arrangement. nih.govnih.govmdpi.com The geometry of the stacking, including the inter-planar distance and the offset between the ring centroids, determines the strength of the interaction. In many crystal structures, π-π stacking interactions work in concert with hydrogen bonds to build complex three-dimensional networks. nih.govnih.gov
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.comnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions.
The dnorm surface highlights hydrogen bonds and other close contacts as red spots. The size and intensity of these spots provide a qualitative measure of the strength of the interactions. For this compound, Hirshfeld surface analysis would reveal distinct red areas corresponding to O-H...N and C-H...O hydrogen bonds.
Furthermore, the 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each type of interaction (e.g., H...H, C...H, O...H) to the total surface area can be calculated. This allows for a detailed quantitative comparison of the packing features in different crystal structures.
Design and Formation of Supramolecular Networks and Architectures
The predictable nature of the non-covalent interactions involving the functional groups of this compound allows for its use as a building block in the design of more complex supramolecular architectures. nih.gov By understanding the preferred hydrogen-bonding patterns and stacking arrangements, it is possible to design co-crystals, salts, and coordination polymers with desired topologies and properties.
For instance, by introducing co-formers that can form complementary hydrogen bonds with the hydroxyl and pyridyl groups, novel supramolecular synthons can be engineered. The formation of supramolecular tapes and more intricate three-dimensional networks can be achieved through the interplay of strong O-H...N hydrogen bonds and weaker C-H...O and π-π stacking interactions. nih.gov The design of these architectures is a key aspect of crystal engineering, with potential applications in materials science and pharmaceuticals.
Chemical Reactivity and Advanced Organic Transformations
Reactivity of the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.
The aldehyde functional group in 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Hydroxy-3-(pyridin-4-yl)benzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a range of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective, though milder and more selective reagents are often preferred to avoid potential side reactions with the phenol (B47542) and pyridine (B92270) moieties. organic-chemistry.org
Commonly employed methods for the oxidation of aromatic aldehydes to carboxylic acids that would be applicable include the use of reagents like Oxone, or catalytic systems such as N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org For instance, the oxidation of benzaldehyde (B42025) to benzoic acid can be efficiently carried out under various conditions, which serves as a model for the transformation of this compound. elsevierpure.com
Table 1: Selected Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids
| Oxidizing Agent | Typical Conditions |
| Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |
| Chromic acid (H₂CrO₄) | Jones' reagent (CrO₃ in acetone/H₂SO₄) |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions, often in a biphasic system |
| N-Hydroxyphthalimide (NHPI)/O₂ | Organocatalytic, aerobic oxidation |
The aldehyde group can be reduced to a primary alcohol, yielding (2-hydroxy-3-(pyridin-4-yl)phenyl)methanol. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones in the presence of other functional groups like esters or carboxylic acids. numberanalytics.commasterorganicchemistry.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. numberanalytics.comyoutube.com
For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed. LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups. libretexts.org The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule that one wishes to preserve.
Table 2: Common Reducing Agents for the Conversion of Aldehydes to Alcohols
| Reducing Agent | Solvent | Key Features |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. numberanalytics.commasterorganicchemistry.com |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Strong, reduces a wide variety of carbonyl compounds. libretexts.org |
The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reaction: Organometallic reagents such as Grignard reagents (R-MgX) readily add to the aldehyde to form secondary alcohols after an acidic workup. masterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide would yield 1-(2-hydroxy-3-(pyridin-4-yl)phenyl)ethan-1-ol. It is important to note that the acidic phenolic proton would be deprotonated by the Grignard reagent, requiring the use of at least two equivalents of the organometallic reagent.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comstackexchange.comlumenlearning.compressbooks.publibretexts.org The reaction involves a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comstackexchange.comlumenlearning.compressbooks.publibretexts.org For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 2-(prop-1-en-2-yl)-6-(pyridin-4-yl)phenol. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. stackexchange.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring and can itself participate in various reactions. It is an acidic proton and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation.
For example, in a Williamson ether synthesis, deprotonation of the phenolic hydroxyl with a base like potassium carbonate followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether, 2-methoxy-3-(pyridin-4-yl)benzaldehyde. This type of reaction is a common strategy for protecting the hydroxyl group or for modifying the electronic properties of the molecule.
Reactivity of the Pyridine Nitrogen
The pyridine nitrogen can also be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. Furthermore, the nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.
Substitution Reactions and Advanced Derivatization Strategies
The presence of both an activated benzene (B151609) ring and a pyridine ring allows for a range of substitution reactions, offering numerous possibilities for derivatization.
Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution on the benzene ring. libretexts.org Conversely, the pyridin-4-yl substituent is generally considered an electron-withdrawing and deactivating group. Therefore, the position of electrophilic attack on the benzene ring will be directed primarily by the powerful activating effect of the hydroxyl group to the positions ortho and para to it (C4 and C6).
Nucleophilic Aromatic Substitution: While the benzene ring is electron-rich due to the hydroxyl group, the pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or by N-oxide formation. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom. In the case of this compound, the pyridine ring is attached at the 3-position of the benzaldehyde, making the 2' and 6' positions of the pyridine ring susceptible to nucleophilic attack under appropriate conditions. rsc.org
Advanced derivatization can be achieved through various cross-coupling reactions. For instance, if the pyridine or benzene ring were functionalized with a halide, it could participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions to introduce new carbon-carbon bonds and build more complex molecular architectures.
Role as a Key Building Block in Complex Organic Syntheses
There is no available scientific literature or data regarding the use of this compound as a building block in complex organic syntheses.
Stereoelectronic Effects and Mechanistic Elucidation of Reaction Pathways
No studies on the stereoelectronic effects or the elucidation of reaction mechanisms involving this compound have been published.
Applications in Materials Science and Sensing
Design of Luminescent Materials
A comprehensive search of scientific databases indicates that there are no specific studies published on the design of luminescent materials derived directly from 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde. While related structures containing pyridine (B92270) and benzaldehyde (B42025) moieties are explored for their luminescent properties, this specific compound has not been the subject of such research.
There is currently no available scientific literature detailing the application of this compound in the chemical sensing of antibiotics or nitroaromatic compounds.
Development of Fluorescent Chemosensors (e.g., for pH)
No published research could be found on the development or use of this compound as a fluorescent chemosensor for pH or any other analyte.
Exploration of Potential in Semiconducting Materials
The potential of this compound in the field of semiconducting materials has not been explored in any published research to date.
Utilization in Covalent Organic Frameworks (COFs) and Related Ligand Applications
While pyridine and aldehyde functional groups are commonly used building blocks in the synthesis of Covalent Organic Frameworks (COFs), there are no reports of this compound being utilized as a ligand for the construction of COFs or related porous materials. nih.govmdpi.comrsc.org
Catalyst Development and Ligand Design for Catalytic Systems
There is no specific information available in the scientific literature regarding the use of this compound in catalyst development or as a ligand for catalytic systems.
While palladium-catalyzed reactions are a broad and active area of research, and often involve pyridine-containing ligands, there are no specific studies that describe the use of this compound as a ligand in palladium-catalyzed reactions. nih.govlibretexts.orgnih.gov Research in this area tends to focus on other substituted pyridines and benzaldehydes.
Q & A
Basic: What are the recommended synthetic routes for 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves condensation reactions between pyridine derivatives and substituted benzaldehydes. For example, Schiff base formation (e.g., hydrazinopyridine with benzaldehyde derivatives) under acidic conditions can yield analogous structures . Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of aldehyde to amine/hydrazine derivatives.
- Catalysis : Add acetic acid (10 drops) to accelerate imine formation .
- Work-Up : Precipitate the product using methanol/water washes for purification.
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield and purity. Typical yields range from 85–95% under optimized conditions .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Analyze - and -NMR spectra to identify aromatic protons (δ 7.0–9.0 ppm) and aldehyde signals (δ ~10 ppm). Cross-check with published analogs (e.g., pyridinylbenzaldehyde derivatives) for consistency .
- FTIR : Confirm the presence of hydroxyl (3100–3500 cm) and aldehyde (1690–1720 cm) stretches .
- Mass Spectrometry : Use HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced: What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?
Methodological Answer:
Crystallization may face issues like disorder (e.g., pyridine ring orientation) or twinned data . Strategies include:
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize ambiguity .
- Refinement Tools : Employ SHELXL for anisotropic displacement parameter adjustments and hydrogen bonding network modeling. For disordered regions, apply PART instructions to split occupancy .
- Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
